Methyl 2-oxo-2H-pyran-3-carboxylate
Overview
Description
“Methyl 2-oxo-2H-pyran-3-carboxylate” is a cyclic α,β-unsaturated ketone . It is also known as “Methyl 2-pyrone-3-carboxylate” and has the empirical formula C7H6O4 .
Synthesis Analysis
The synthesis of “Methyl 2-oxo-2H-pyran-3-carboxylate” involves a Negishi type coupling . The process is characterized by a low catalyst loading, high functional tolerance, and high yields . In a dry flask under argon, a solution of methyl-2-oxo-2H-pyran-3-carboxylate in DMF was placed at 0C and the corresponding substituted aniline was added dropwise to the mixture and stirred 7h at this temperature .Molecular Structure Analysis
The molecular formula of “Methyl 2-oxo-2H-pyran-3-carboxylate” is C7H6O4 . The InChI Key is GJVZWOMUTYNUCE-UHFFFAOYSA-N . The SMILES string is COC(=O)C1=CC=COC1=O .Chemical Reactions Analysis
“Methyl 2-oxo-2H-pyran-3-carboxylate” is used as a reagent to investigate α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .Physical And Chemical Properties Analysis
“Methyl 2-oxo-2H-pyran-3-carboxylate” is a yellow to orange to brown crystalline powder . It has a melting point of 70.0-76.0°C . The boiling point is 146-148 °C/0.75 mmHg .Scientific Research Applications
- Methyl 2-oxo-2H-pyran-3-carboxylate is commonly used as a reagent in cytotoxicity studies. Researchers investigate its effects on oral human normal and tumor cells . By examining its impact on cell viability, proliferation, and apoptosis, scientists gain insights into potential therapeutic applications or drug development .
- The compound plays a role in multicomponent reactions. For instance, it participates in a reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The resulting synthesized compound is characterized using techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Cytotoxicity Studies
Multicomponent Reactions
Mechanism of Action
Target of Action
Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone . The primary targets of this compound are caspases-3, -8, and -9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
Methyl 2-oxo-2H-pyran-3-carboxylate interacts with its targets (caspases-3, -8, and -9) by activating them . Activation of these caspases can lead to programmed cell death, a process that is crucial in controlling cell proliferation and the removal of damaged cells .
Biochemical Pathways
The activation of caspases-3, -8, and -9 by Methyl 2-oxo-2H-pyran-3-carboxylate can trigger a series of biochemical pathways leading to programmed cell death . These pathways involve a cascade of proteolytic activity where one activated caspase can cleave and activate other caspases, amplifying the initial signal and leading to the orchestrated demolition of the cell .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The activation of caspases-3, -8, and -9 by Methyl 2-oxo-2H-pyran-3-carboxylate leads to programmed cell death . This can result in the removal of damaged cells, control of cell proliferation, and prevention of tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-oxopyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVZWOMUTYNUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180653 | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2H-pyran-3-carboxylate | |
CAS RN |
25991-27-9 | |
Record name | 3-Carbomethoxy-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25991-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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